Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. Its chemical structure features a chloro substituent at the third position and a carboxylate group at the sixth position, contributing to its unique properties and potential applications in medicinal chemistry. The compound has a molecular formula of C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol .
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate exhibits significant biological activity, particularly as an inhibitor of various molecular targets. It has shown potential in inhibiting the activity of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. The compound's mechanism involves binding to the ATP-binding site of FGFRs, thereby blocking downstream signaling pathways that promote cell proliferation and survival. Additionally, derivatives of pyrrolo[3,2-c]pyridine structures have been explored for their antidiabetic, antimicrobial, and antitumor activities .
The synthesis of methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves several key steps:
These methods may vary depending on the desired purity and yield of the final product .
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several applications in:
Studies on methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate have focused on its interactions with various biological targets. For instance, it has been shown to stabilize inactive conformations of kinases involved in cancer progression. Interaction studies often utilize techniques such as X-ray crystallography and molecular docking to elucidate binding affinities and mechanisms of action against specific proteins like FGFRs and MPS1 kinases. These studies are crucial for understanding how modifications to its structure can enhance efficacy and selectivity against target proteins .
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can be compared with several similar compounds within the pyrrolopyridine family:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | 0.98 | Different substitution pattern affecting biological activity |
| Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | 0.97 | Variation in alkyl chain length influencing solubility |
| Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | 0.94 | Increased halogenation leading to altered reactivity |
| 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | 0.92 | Acidic form may exhibit different solubility characteristics |
| 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | 0.91 | Varying position of chlorine affecting interaction profiles |
The uniqueness of methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate lies in its specific substitution pattern which influences its biological activity against FGFRs compared to other derivatives within this chemical class. This specificity makes it a valuable candidate for further research in drug development aimed at treating cancers associated with aberrant FGFR signaling pathways .